molecular formula C19H16BrNO6 B2819399 Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 308295-83-2

Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2819399
CAS No.: 308295-83-2
M. Wt: 434.242
InChI Key: INPUCMHGDREAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a bromo substituent at position 6, a methyl group at position 2, a (4-nitrophenyl)methoxy group at position 5, and an ethyl ester at position 3 of the benzofuran core. The benzofuran scaffold is a privileged structure in medicinal chemistry due to its aromatic stability and adaptability for functionalization, making it a common target for drug discovery and materials science .

The synthesis of such compounds typically involves halogenation and esterification steps. For instance, highlights methods for halogenating acetyl groups on benzofuran precursors, followed by esterification to introduce substituents like methoxy or nitrobenzyl groups . The nitro group in the target compound is particularly notable for its electron-withdrawing properties, which may enhance reactivity in subsequent chemical transformations or influence biological activity.

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO6/c1-3-25-19(22)18-11(2)27-16-9-15(20)17(8-14(16)18)26-10-12-4-6-13(7-5-12)21(23)24/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPUCMHGDREAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)[N+](=O)[O-])Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Chemical Reactions Analysis

Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially inhibiting enzyme activity or altering cellular pathways. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzofuran Derivatives

Compound Name R2 (Position 2) R5 (Position 5) Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate Methyl (4-Nitrophenyl)methoxy C19H16BrNO6 448.27
Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate Phenyl (4-Methylphenyl)methoxy C26H23BrO4 479.37
Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate Methyl (4-Methylphenyl)methoxy C20H19BrO4 403.27
Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate tert-Butyl (4-Nitrophenyl)methoxy C22H22BrNO6 500.33
Ethyl 6-bromo-5-[(E)-3-phenylprop-2-enoxy]-2-methyl-1-benzofuran-3-carboxylate Methyl (E)-3-Phenylpropenoxy C21H19BrO4 415.30
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate Phenyl 2-(4-Fluorophenyl)-2-oxoethoxy C25H18BrFO5 511.32

Key Observations:

Substituent Effects at R2: The methyl group at R2 (target compound) provides steric minimalism, favoring planar molecular conformations. Phenyl substituents () enhance aromatic stacking but increase hydrophobicity .

R5 Modifications: The (4-nitrophenyl)methoxy group in the target compound confers strong electron-withdrawing effects, which may stabilize negative charges or facilitate nucleophilic aromatic substitution. 4-Methylphenyl () and 4-fluorophenyl () groups alter electronic profiles, with the latter introducing moderate electron withdrawal via fluorine . The (E)-3-phenylpropenoxy group () adds conformational rigidity and extended π-conjugation, which could influence UV-Vis absorption properties .

Synthetic Strategies: Halogenation of acetylated benzofuran precursors () is a common route for introducing bromo or chloro groups . Esterification and etherification steps (e.g., Mitsunobu reactions) are critical for installing methoxy or nitrobenzyl groups .

Physicochemical and Spectroscopic Properties

  • Molecular Weight and Solubility : Derivatives with nitro groups (e.g., target compound) exhibit higher molecular weights (~450 g/mol) and reduced aqueous solubility compared to methyl-substituted analogs (~400 g/mol) .
  • Mass Spectrometry : provides collision cross-section (CCS) data for analogs, predicting gas-phase behavior. For example, the [M+H]+ ion of Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has a CCS of 185.5 Ų .

Biological Activity

Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-tumor, anti-inflammatory, and antibacterial properties, supported by case studies and research findings.

Structural Characteristics

The compound's structure can be described by the following chemical formula:
C18H16BrN1O5C_{18}H_{16}BrN_{1}O_{5}

Biological Activity Overview

Benzofuran derivatives, including the compound , are known for their significant biological activities. Research indicates that these compounds exhibit a range of therapeutic potentials such as:

  • Antitumor Activity : Many benzofuran derivatives have been reported to inhibit cancer cell proliferation.
  • Antibacterial and Antifungal Properties : These compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that benzofurans can modulate inflammatory pathways.

Antitumor Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. A study evaluating related benzofuran compounds showed significant inhibition rates in various cancer types:

Cancer Cell LineInhibition Rate (%) at 10 μM
Leukemia K-56256.84
Non-small cell lung cancer NCI-H46080.92
Colon cancer HCT-11672.14
Ovarian cancer OVCAR-844.50

These results highlight the potential of benzofuran derivatives in cancer therapy, particularly in targeting aggressive tumor types .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may influence pathways such as PI3K/Akt and MAPK, which are crucial in cell survival and proliferation.

Anti-inflammatory Properties

Benzofuran derivatives have also been studied for their anti-inflammatory effects. This compound has shown potential in reducing inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is thought to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death.

Case Studies

A recent study highlighted the efficacy of a related benzofuran compound in a murine model of leukemia, where treatment with the compound resulted in a significant reduction in tumor size and improved survival rates compared to controls. This underscores the potential clinical relevance of benzofuran derivatives like this compound .

Q & A

Q. What are the key steps and optimization strategies for synthesizing Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate?

The synthesis involves multi-step organic reactions, including:

  • Bromination of a benzofuran precursor to introduce the bromo group at the 6-position.
  • Etherification using 4-nitrophenyl methanol under basic conditions (e.g., K₂CO₃ in acetone) to attach the methoxy group at the 5-position .
  • Esterification to introduce the ethyl carboxylate group at the 3-position. Optimization requires strict control of reaction parameters (temperature, solvent polarity, catalyst use) and monitoring via thin-layer chromatography (TLC) with dichloromethane/methanol solvent systems . Yield improvements (up to 65–75%) are achieved by optimizing stoichiometry and reaction time .

Q. What analytical techniques are essential for characterizing this compound and confirming its purity?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the nitrophenyl methoxy group shows distinct aromatic proton splitting patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for research use) .

Q. How do the functional groups influence the compound’s physicochemical properties?

  • Bromo substituent : Increases molecular weight (MW ~465 g/mol) and enhances electrophilic reactivity for cross-coupling reactions .
  • 4-Nitrophenyl methoxy group : Introduces strong electron-withdrawing effects, reducing solubility in polar solvents but improving stability under acidic conditions .
  • Ethyl ester : Moderates lipophilicity (logP ~3.8), balancing membrane permeability and aqueous solubility .

Advanced Research Questions

Q. What methodologies are used to study the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values) with enzymes like cytochrome P450 .
  • Molecular Dynamics Simulations : Predict interactions with receptor binding pockets (e.g., G-protein-coupled receptors) using docking software like AutoDock Vina .
  • Fluorescence Quenching Assays : Quantify interactions with DNA or proteins by monitoring emission changes at λex = 280 nm .

Q. How can contradictions in biological activity data be resolved when comparing structural analogs?

Contradictions often arise from differences in substituent effects. For example:

  • Chlorine vs. Bromine Analogs : Bromine’s larger atomic radius increases steric hindrance, reducing binding affinity to some targets (e.g., IC₅₀ increases from 2.1 µM to 5.8 µM) .
  • Nitro vs. Methoxy Substitutions : Nitro groups enhance antibacterial activity (MIC = 8 µg/mL) but reduce solubility compared to methoxy analogs . Resolution requires systematic SAR studies and meta-analysis of published data .

Q. What are the solvent and catalyst effects on substitution reactions involving this compound?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states (e.g., SN2 reactions with amines achieve 80% yield in DMF vs. 40% in THF) .
  • Catalysts : Pd(PPh₃)₄ improves Suzuki-Miyaura coupling efficiency (yield increases from 45% to 82%) with aryl boronic acids .

Q. How do halogen substituent variations (e.g., Br vs. Cl) affect the compound’s reactivity and bioactivity?

Halogen Reactivity in SNAr Anticancer IC₅₀ (µM)
BrModerate (k = 0.15 s⁻¹)3.2 ± 0.4
ClLow (k = 0.08 s⁻¹)7.1 ± 1.1
Bromine’s higher electronegativity enhances leaving-group ability in nucleophilic aromatic substitution (SNAr), while its larger size improves hydrophobic interactions in biological systems .

Q. What are the challenges in scaling up the synthesis while maintaining yield and purity?

  • Reaction Homogeneity : Continuous flow reactors improve mixing and heat transfer, reducing side products (purity >98% at 100 g scale) .
  • Purification : Flash chromatography with silica gel (ethyl acetate/hexane gradient) replaces TLC for large batches .
  • Catalyst Recycling : Immobilized Pd catalysts reduce costs by enabling reuse for ≥5 cycles without yield loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.